Difluoromethanesulfonyl chloride
Overview
Description
Difluoromethanesulfonyl chloride is a highly reactive and versatile reagent widely used in chemical synthesis. It is a colorless liquid with the chemical formula CF₂SO₂Cl and is soluble in polar solvents such as acetone, ethyl acetate, and dimethylformamide . This compound is known for its strong electron-withdrawing and polarizing effects due to the presence of two fluorine atoms and a sulfone group .
Mechanism of Action
Target of Action
Difluoromethanesulfonyl chloride is a chemical compound with the molecular formula CHClF2O2S . It is primarily used as a reagent in various chemical reactions
Result of Action
The results of this compound’s action are highly dependent on the specific chemical reaction in which it is used. As a reagent, it facilitates the formation of new chemical bonds, leading to the creation of new chemical compounds .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Difluoromethanesulfonyl chloride are not fully understood due to the lack of comprehensive studies. It is known to be a highly reactive compound, which suggests that it could potentially interact with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and are likely to involve the formation of covalent bonds due to the reactivity of the sulfonyl chloride group .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-studied. It is likely to exert its effects at the molecular level through covalent modification of biomolecules, potentially leading to changes in their function. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
It could potentially interact with transporters or binding proteins, and could influence its localization or accumulation within cells .
Preparation Methods
Difluoromethanesulfonyl chloride can be synthesized through several methods, depending on the starting materials and conditions. One common route involves the reaction of difluoromethanesulfonic acid with thionyl chloride or phosphorus pentachloride : [ \text{CF}_2\text{SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{CF}_2\text{SO}_2\text{Cl} + \text{SO}_2 + \text{HCl} ] [ \text{CF}_2\text{SO}_3\text{H} + \text{PCl}_5 \rightarrow \text{CF}_2\text{SO}_2\text{Cl} + \text{POCl}_3 + \text{HCl} ]
Chemical Reactions Analysis
Difluoromethanesulfonyl chloride undergoes various types of reactions, including nucleophilic substitution, addition, and elimination . It acts as a powerful electrophile and leaving group, reacting with nucleophiles such as amines, alcohols, thiols, and carboxylic acids to form corresponding sulfonamides, sulfonates, and sulfones . For example, it can react with amines to form sulfonamides: [ \text{CF}_2\text{SO}_2\text{Cl} + \text{RNH}_2 \rightarrow \text{CF}_2\text{SO}_2\text{NR}_2 + \text{HCl} ]
Scientific Research Applications
Difluoromethanesulfonyl chloride has a wide range of applications in scientific research, particularly in organic synthesis. It is used to introduce a difluoromethylsulfonyl group into various functional groups, enhancing their bioactivity, lipophilicity, and metabolic stability . This compound is employed in the synthesis of fluorinated building blocks, pharmaceuticals, agrochemicals, and materials . For instance, it can be used to synthesize difluoromethylated amino acids, which are potent inhibitors of proteases, kinases, and ion channels . Additionally, it is used in the preparation of fluorinated polymers, surfactants, and liquid crystals .
Comparison with Similar Compounds
Difluoromethanesulfonyl chloride can be compared with other sulfonyl chlorides, such as methanesulfonyl chloride and trifluoromethanesulfonyl chloride . While methanesulfonyl chloride lacks fluorine atoms, trifluoromethanesulfonyl chloride contains three fluorine atoms, making it even more electron-withdrawing . The unique combination of two fluorine atoms and a sulfone group in this compound provides a balance of reactivity and stability, making it a valuable reagent in various chemical reactions .
Properties
IUPAC Name |
difluoromethanesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHClF2O2S/c2-7(5,6)1(3)4/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQLKKNUGGVARY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHClF2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164732 | |
Record name | Difluoromethanesulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00164732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1512-30-7 | |
Record name | 1,1-Difluoromethanesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1512-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Difluoromethanesulphonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001512307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Difluoromethanesulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00164732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Difluoromethanesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.682 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you describe the applications of difluoromethanesulfonyl chloride in chemical synthesis?
A1: this compound (CHF2SO2Cl) serves as a valuable reagent for introducing the difluoromethanesulfonyl (CHF2SO2-) group into organic molecules. [] Specifically, it facilitates the difluoromethylthiolation of thiols, a reaction crucial for modifying the properties and biological activity of organic compounds. [] This transition-metal-free approach offers advantages in terms of cost-effectiveness and environmental friendliness. []
Q2: What structural information is available for this compound and related compounds?
A2: Research has explored the gas phase structures and conformations of several sulfonyl halides, including this compound (CHF2SO2Cl). [] This research utilized techniques like gas electron diffraction and vibrational spectroscopy to determine molecular parameters and conformational preferences. [] While the specific details for this compound weren't explicitly provided in the abstract, understanding the structural characteristics of related compounds contributes to a broader understanding of their reactivity and potential applications. []
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